molecular formula C10H8F3NO5 B15202916 ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate CAS No. 20852-49-7

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate

Cat. No.: B15202916
CAS No.: 20852-49-7
M. Wt: 279.17 g/mol
InChI Key: PZTSFDBDXHHPJQ-UHFFFAOYSA-N
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Description

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is an organic compound with the molecular formula C10H8F3NO5 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an ethyl carbonate moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2-nitro-4-(trifluoromethyl)phenol+ethyl chloroformateethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate\text{2-nitro-4-(trifluoromethyl)phenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} 2-nitro-4-(trifluoromethyl)phenol+ethyl chloroformate→ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl carbonate moiety can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 2-nitro-4-(trifluoromethyl)phenol and ethanol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Amines, alcohols

    Hydrolysis Conditions: Aqueous acids or bases

Major Products Formed

    Reduction: 2-amino-4-(trifluoromethyl)phenyl carbonate

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used

    Hydrolysis: 2-nitro-4-(trifluoromethyl)phenol and ethanol

Scientific Research Applications

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable tool in medicinal chemistry for the design of drugs with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl carbonate.

    2-nitro-4-(trifluoromethyl)phenyl acetate: Contains an acetate group instead of an ethyl carbonate.

    2-nitro-4-(trifluoromethyl)phenyl methyl ether: Contains a methyl ether group instead of an ethyl carbonate.

Uniqueness

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. The ethyl carbonate moiety also provides additional reactivity, making this compound versatile for various synthetic applications.

Biological Activity

Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.

The mechanism of action for this compound primarily involves:

  • Interaction with Enzymes and Receptors : The compound may interact with various molecular targets, such as enzymes or receptors, which can lead to biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxicity or therapeutic effects.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, which may alter the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, related nitro compounds have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL depending on structural modifications . The incorporation of the trifluoromethyl group has been noted to enhance the potency of these compounds.

Case Studies

  • Antitubercular Activity : A study on 2-nitroimidazopyrazinones demonstrated that modifications in the phenyl ring significantly influenced their antimicrobial efficacy against M. tuberculosis. Compounds with electron-donating groups exhibited improved solubility and activity, suggesting that this compound could similarly benefit from strategic substitutions .
  • Cytotoxicity Studies : In vitro studies have shown that compounds containing nitro groups can exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures were evaluated for their cytotoxicity against leukemia cell lines, revealing promising results that warrant further exploration .

Data Table: Biological Activity Overview

Compound NameMIC (µg/mL)Target OrganismReference
This compoundTBDPotentially M. tuberculosis
2-Nitroimidazopyrazinone Derivative0.5 - 1M. tuberculosis
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4 - 64M. tuberculosis

Properties

CAS No.

20852-49-7

Molecular Formula

C10H8F3NO5

Molecular Weight

279.17 g/mol

IUPAC Name

ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate

InChI

InChI=1S/C10H8F3NO5/c1-2-18-9(15)19-8-4-3-6(10(11,12)13)5-7(8)14(16)17/h3-5H,2H2,1H3

InChI Key

PZTSFDBDXHHPJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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